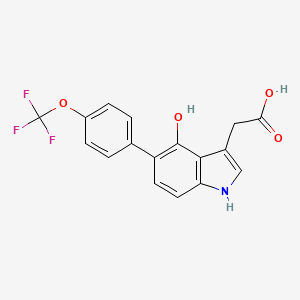
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The indole core can interact with multiple receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the trifluoromethoxy group.
4-Hydroxyindole-3-acetic acid: Another indole derivative with hydroxyl and carboxyl groups but without the trifluoromethoxy substitution.
Uniqueness: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H12F3NO4 |
|---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
2-[4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-11-3-1-9(2-4-11)12-5-6-13-15(16(12)24)10(8-21-13)7-14(22)23/h1-6,8,21,24H,7H2,(H,22,23) |
InChI Key |
KFZXGJWFTPVFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3CC(=O)O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















